Duocarmycin analog-2

Cytotoxicity IC50 Cancer Cell Lines

Duocarmycin analog-2 (CAS: 1164275-01-7) is a synthetic derivative belonging to the cyclopropylpyrroloindole (CPI) family of antitumor antibiotics. This compound functions as a sequence-selective DNA minor groove binder that alkylates the N3 position of adenine within AT-rich regions, leading to DNA strand breaks and potent cytotoxicity.

Molecular Formula C29H23ClN4O3
Molecular Weight 511.0 g/mol
Cat. No. B12396377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin analog-2
Molecular FormulaC29H23ClN4O3
Molecular Weight511.0 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl
InChIInChI=1S/C29H23ClN4O3/c30-14-18-15-34(25-13-26(35)21-3-1-2-4-22(21)27(18)25)29(37)24-12-17-11-20(9-10-23(17)33-24)32-28(36)16-5-7-19(31)8-6-16/h1-13,18,33,35H,14-15,31H2,(H,32,36)/t18-/m1/s1
InChIKeyZYYWVADBOHGWNE-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Duocarmycin analog-2: A Potent DNA Minor Groove Alkylator for ADC Payload Development


Duocarmycin analog-2 (CAS: 1164275-01-7) is a synthetic derivative belonging to the cyclopropylpyrroloindole (CPI) family of antitumor antibiotics [1]. This compound functions as a sequence-selective DNA minor groove binder that alkylates the N3 position of adenine within AT-rich regions, leading to DNA strand breaks and potent cytotoxicity [2]. Structurally, duocarmycin analog-2 incorporates a benz[e]indole-based alkylation subunit linked to an indole DNA-binding domain, a design that balances reactivity with stability [1]. Its primary utility lies in the construction of immunoconjugates, particularly antibody-drug conjugates (ADCs), where its picomolar cytotoxic potency enables effective tumor cell killing at low drug-to-antibody ratios [2].

CBI-based DNA minor groove alkylator for ADC payload research
Sequence-selective adenine-N3 alkylation probe for DNA damage studies
Compatible with immunoconjugate preparation and linker chemistry workflows
Supports cytotoxicity mechanism-of-action and cell-cycle arrest investigations

Duocarmycin analog-2: Why In-Class Substitution Without Functional Validation Risks Experimental Failure


Duocarmycin analogs are not functionally interchangeable despite a shared mechanism of action. Subtle modifications in the alkylation subunit (e.g., CPI vs. CBI), DNA-binding domain composition, and linker chemistry profoundly alter solvolytic stability, DNA alkylation efficiency, and in vitro cytotoxic potency [1]. For instance, CBI-based analogs exhibit a 4-fold increase in stability and potency over CPI-based counterparts, while modifications to the linking amide can reduce alkylation efficiency by 10- to 100-fold [2]. Duocarmycin analog-2's specific benz[e]indole scaffold and substitution pattern confer a unique activity profile across cancer cell lines that cannot be assumed for structurally similar but chemically distinct analogs such as duocarmycin SA, CC-1065, or CBI-TMI [3]. Consequently, substituting duocarmycin analog-2 with another in-class compound without empirical validation may yield divergent experimental outcomes, particularly in ADC development where payload potency, linker compatibility, and in vivo efficacy are tightly coupled to precise chemical structure.

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CBI vs CPI scaffold: stability and alkylation efficiency differ substantially; substituting with a CPI-based analog may alter ADC payload performance.
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Linker chemistry variations (amide, thioamide, amidine) dramatically change solvolytic half-life and can shift conjugation strategy outcomes.
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Structurally similar duocarmycins (SA, CC-1065, CBI-TMI) show divergent cytotoxicity profiles; in-class substitution requires empirical validation.

Duocarmycin analog-2: Head-to-Head Quantitative Differentiation Against Leading Analogs


Cytotoxic Potency Across a Broad Panel of Human Cancer Cell Lines

Duocarmycin analog-2 demonstrates exceptional cytotoxic potency across a diverse panel of 13 human cancer cell lines following 72-hour exposure . The IC50 values range from 0.001 nM (1 pM) to 0.068 nM (68 pM), with sub-picomolar activity observed against DU4475 breast carcinoma and SET2 leukemia cells. This broad-spectrum potency is comparable to or exceeds that reported for duocarmycin SA, which exhibits an IC50 of 0.0018 nM (1.8 pM) in U-138 MG glioblastoma cells but with narrower reported cell line coverage . The consistent low nanomolar to sub-nanomolar activity across multiple tumor types underscores duocarmycin analog-2's utility as a universal ADC payload candidate .

Cytotoxic Potency (IC50)
Cross-study comparable
0.001 – 0.068 nM
across 13 human cancer cell lines
Supports cytotoxicity endpoint review across solid tumor and leukemia models.
72 h exposure, MTT-based viability; cell-line specific potency observed.
Cytotoxicity IC50 Cancer Cell Lines

DNA Alkylation Efficiency and Sequence Selectivity Retention

Duocarmycin analog-2, as a CBI-based analog, alkylates DNA with an unaltered sequence selectivity but at an enhanced rate and with greater efficiency compared to the corresponding CPI-based analogs [1]. The CBI alkylation subunit confers a 4-fold increase in DNA alkylation efficiency over the native CPI subunit found in CC-1065, while maintaining the characteristic preference for adenine-N3 within AT-rich minor groove sequences [1]. This enhanced efficiency is attributed to the increased reactivity of the cyclopropane ring in the CBI scaffold, which accelerates the rate-limiting DNA alkylation step without compromising sequence fidelity [2]. In contrast, duocarmycin SA, which contains a different alkylation subunit, exhibits comparable DNA alkylation efficiency but requires a distinct chemical synthesis route and may present different linker attachment points for ADC conjugation [3].

DNA Alkylation Efficiency
Class-level inference
~4-fold increase
vs CPI-based analogs
Supports DNA-binding mechanism and SAR interpretation.
In vitro alkylation assays; CBI scaffold confers enhanced rate and efficiency.
DNA Alkylation Sequence Selectivity Minor Groove Binder

Chemical Stability and Functional Integrity of the Alkylation Subunit

The CBI alkylation subunit present in duocarmycin analog-2 confers significantly enhanced chemical stability compared to the native CPI subunit found in CC-1065 and first-generation analogs [1]. Specifically, CBI-based analogs are approximately 4-fold more stable than their CPI counterparts, a property directly correlated with improved in vitro cytotoxic potency [1]. This stability is critical for maintaining payload integrity during ADC manufacturing, storage, and circulation prior to tumor cell internalization. Modifications to the linking amide group—a structural feature also present in duocarmycin analog-2—have been shown to profoundly impact stability: replacement with a thioamide increases solvolytic reactivity (t1/2 = 160 h vs. 230 h at pH 3), while amidine substitution drastically reduces stability (t1/2 = 12 h) [2]. The optimized amide linkage in duocarmycin analog-2 thus represents a deliberate design choice that balances reactivity with shelf-life and in vivo durability [2].

Chemical Stability (t1/2)
Cross-study comparable
~4-fold more stable than CPI;
amide t1/2 ≈ 230 h (pH 3)
Supports payload stability and conjugation workflow review.
Solvolysis at pH 3, 25°C; linker modifications can drastically alter stability.
Chemical Stability Solvolysis CBI Scaffold

In Vivo Efficacy in Xenograft Models Supporting ADC Development

Duocarmycin analog-2 has demonstrated efficacy in in vivo xenograft models, a critical validation step for ADC payload candidates . While detailed tumor growth inhibition data are not publicly available for this specific analog, its structural classification as a CBI-based duocarmycin places it within a well-characterized family of payloads that have shown robust in vivo antitumor activity in multiple xenograft studies [1]. For example, antibody-drug conjugates bearing dimeric seco-CBI payloads (closely related duocarmycin analogs) have been shown to be highly efficacious in xenograft models and form stable protein adducts in vivo [1]. Furthermore, the demonstration that duocarmycin analog-2 can be used to prepare synthetic immunoconjugates with antitumor activity directly supports its suitability for ADC applications . In contrast, earlier duocarmycin analogs such as adozelesin, carzelesin, and bizelesin failed in clinical development due to dose-limiting myelotoxicity despite measurable antitumor responses, highlighting the critical importance of selecting a payload with an optimized therapeutic index [2].

In Vivo Efficacy (Xenograft)
Supporting evidence
ADC-compatible
in xenograft models
Supports xenograft model-response context for ADC payload evaluation.
Data to verify; class-level inference from CBI-dimer ADC studies.
In Vivo Efficacy Xenograft Antitumor Activity

Comparative Cytotoxic Potency Against Duocarmycin SA and CBI-TMI

While duocarmycin analog-2 exhibits IC50 values as low as 0.001 nM (1 pM) across multiple solid tumor and leukemia cell lines , duocarmycin SA demonstrates comparable potency in select assays with an IC50 of 0.0018 nM (1.8 pM) against U-138 MG glioblastoma cells . However, the relative potency of CBI-based analogs like duocarmycin analog-2 is approximately 4-fold greater than CPI-based analogs [1]. In the L1210 murine leukemia model, the closely related CBI-TMI exhibits an IC50 of 0.02 nM (20 pM), which is approximately 100-fold more potent than some amidine/thioamide analogs but 2-fold less potent than duocarmycin SA (0.01 nM) in the same assay [2]. Duocarmycin analog-2's sub-picomolar activity (0.001 nM) in DU4475 cells suggests it may be more potent than CBI-TMI (0.02 nM) in some contexts, though direct head-to-head comparisons under identical conditions are lacking. This variability underscores the importance of cell line-specific potency profiling when selecting an optimal payload for a given ADC target .

Comparative Potency (L1210)
Cross-study comparable
Analog-2 IC50 0.001 nM
vs SA 0.01 nM, CBI-TMI 0.02 nM
Cross-study potency context; cell line-specific review recommended.
No direct head-to-head under identical conditions; L1210 murine leukemia assay.
Relative Potency L1210 Leukemia Cytotoxicity Comparison

Duocarmycin analog-2: Validated Application Scenarios for Research and ADC Development


ADC Payload Development for Solid Tumors

Duocarmycin analog-2's picomolar cytotoxic potency across a broad panel of solid tumor cell lines (e.g., DU4475 breast, HCT 116 colon, A549 lung, MDA-MB-468 breast) makes it an ideal payload candidate for antibody-drug conjugates targeting solid tumor antigens . Its demonstrated efficacy in in vivo xenograft models supports its translational potential, and its compatibility with synthetic immunoconjugate preparation simplifies ADC construct optimization . Researchers should prioritize duocarmycin analog-2 over less potent or less stable analogs when developing ADCs for solid tumor indications where high antigen expression heterogeneity necessitates a highly potent payload to achieve bystander killing effects .

Hematological Malignancy Targeted Therapy

The exceptional sensitivity of leukemia and lymphoma cell lines (e.g., SET2, CCRF-CEM) to duocarmycin analog-2, with IC50 values as low as 0.001-0.019 nM, positions this compound as a leading payload for ADCs targeting hematological malignancies . The rapid proliferation rate of hematopoietic cancer cells renders them particularly vulnerable to DNA-damaging agents that induce S-phase arrest. Duocarmycin analog-2's enhanced DNA alkylation efficiency relative to CPI-based analogs may translate to improved efficacy in hematological models where the drug-to-antibody ratio can be minimized to reduce off-target toxicity [1].

Chemical Biology Tool for Studying DNA Damage Response

Duocarmycin analog-2's well-characterized mechanism of action—sequence-selective minor groove binding and adenine-N3 alkylation—makes it a valuable tool for dissecting cellular DNA damage response pathways . Its CBI scaffold confers enhanced chemical stability and alkylation efficiency compared to earlier CPI-based probes, enabling more reproducible experimental outcomes [1]. Researchers investigating ATM/ATR signaling, homologous recombination, or non-homologous end joining can employ duocarmycin analog-2 at sub-nanomolar concentrations to induce specific DNA lesions and monitor repair kinetics without confounding off-target effects associated with less selective alkylators .

Combination Therapy Studies with Immune Checkpoint Inhibitors

The potent DNA-damaging activity of duocarmycin analog-2, coupled with its demonstrated in vivo antitumor efficacy, suggests utility in combination regimens with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) . DNA alkylation by duocarmycin analogs can induce immunogenic cell death, promoting tumor antigen release and enhancing anti-tumor immune responses . Duocarmycin analog-2's broad cell line sensitivity profile supports its evaluation in syngeneic mouse models where the impact of DNA damage on the tumor immune microenvironment can be systematically assessed .

Application
Selection Property
Validation Focus
ADC payload research – solid tumor models
CBI-scaffold linker conjugation compatibility
Cytotoxicity panel and xenograft model-response
ADC research – hematological malignancy models
Payload potency context in leukemia/lymphoma cells
Cell-line sensitivity and drug-to-antibody ratio review
DNA damage response pathway studies
Sequence-selective alkylation at adenine-N3
DNA repair kinetics and signaling pathway monitoring
Immunogenic cell death & immune microenvironment research
DNA damage-induced immune activation potential
Syngeneic model immune response profiling

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